

An In-Depth Technical Guide to Boc-Aminooxy-PEG3-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-Aminooxy-PEG3-acid	
Cat. No.:	B611189	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Boc-Aminooxy-PEG3-acid**, a versatile heterobifunctional linker, for beginners in the field of bioconjugation. We will delve into its core properties, applications, and provide detailed experimental protocols for its use in creating stable bioconjugates.

Introduction to Boc-Aminooxy-PEG3-acid

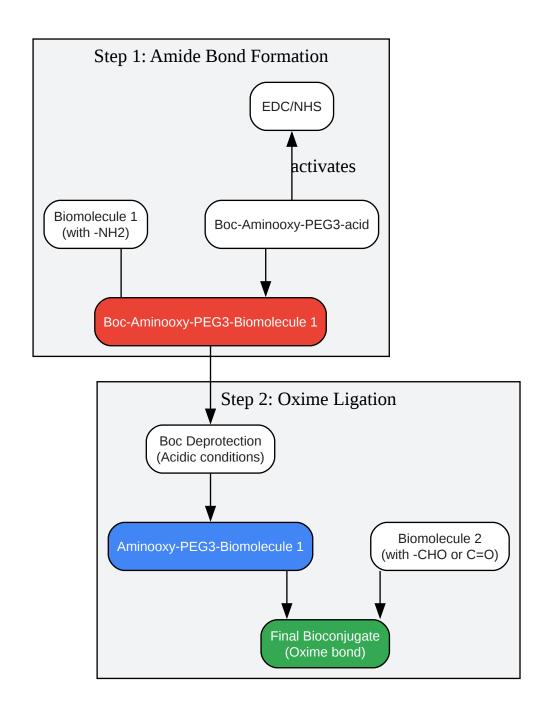
Boc-Aminooxy-PEG3-acid is a chemical tool that enables the covalent linking of two molecules, at least one of which is typically a biomolecule. Its structure comprises three key components:

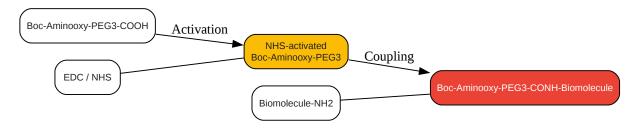
- A tert-butyloxycarbonyl (Boc) protected aminooxy group (-ONH-Boc): The aminooxy group is a highly reactive nucleophile that specifically reacts with aldehydes and ketones to form a stable oxime bond. The Boc protecting group ensures that the aminooxy functionality remains inert until its desired activation under acidic conditions.[1][2][3]
- A triethylene glycol (PEG3) spacer: This short, hydrophilic polyethylene glycol chain enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, which is crucial for biological applications.[4][5][6] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.[5]

• A carboxylic acid group (-COOH): This functional group allows for the initial conjugation of the linker to a primary amine-containing molecule (e.g., on a protein or peptide) through the formation of a stable amide bond.[1][7]

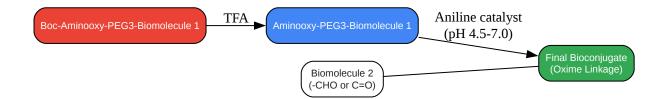
Due to these features, **Boc-Aminooxy-PEG3-acid** is widely used in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for biological imaging and assays.[8][9][10][11]

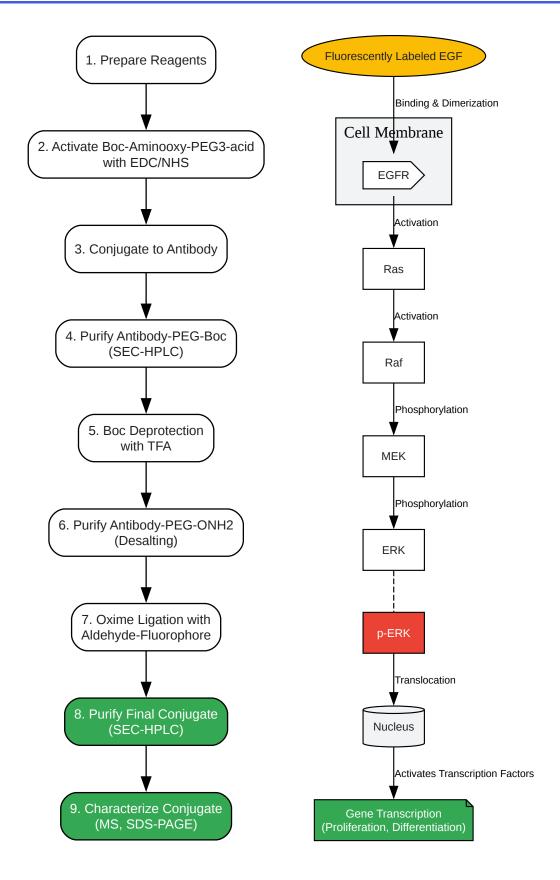
Core Chemical Properties and Specifications


A summary of the key physical and chemical properties of **Boc-Aminooxy-PEG3-acid** is presented in the table below.


Property	Value	Reference(s)
Chemical Formula	C14H27NO8	[1]
Molecular Weight (MW)	337.37 g/mol	[1]
Appearance	White to off-white solid or oil	
Solubility	Soluble in water, DMSO, DMF, and DCM	[1]
Storage Conditions	-20°C, desiccated	[1]

The Chemistry of Bioconjugation: A Two-Step Process


The use of **Boc-Aminooxy-PEG3-acid** in bioconjugation typically involves a two-step sequential process. This strategy provides precise control over the conjugation, ensuring that the desired molecules are linked in a specific orientation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. BSA degradation under acidic conditions: a model for protein instability during release from PLGA delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bidmc.org [bidmc.org]
- 5. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 6. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Sensitive quantification of PEGylated compounds by second-generation antipoly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Boc-Aminooxy-PEG3acid for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611189#boc-aminooxy-peg3-acid-for-beginners-inbioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com